molecular formula C21H23FN2O2 B15227717 Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate

Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate

Cat. No.: B15227717
M. Wt: 354.4 g/mol
InChI Key: XCVUOWKSRPHHLA-UHFFFAOYSA-N
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Description

Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is a synthetic compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Bischler-Napieralski cyclization of a β-phenylethylamine derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Spirocyclization: The spirocyclic structure is formed through a cyclization reaction involving a piperidine derivative.

    Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl or fluorinated derivatives.

Scientific Research Applications

Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and infections.

    Biological Research: The compound is used in studying the interactions with various biological targets, including enzymes and receptors.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target. The spirocyclic structure provides rigidity, which can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]: Lacks the fluorine atom, which may result in different biological activity.

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar core structure but lacks the spirocyclic piperidine ring.

Uniqueness

Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is unique due to the presence of both the fluorine atom and the spirocyclic structure, which can confer distinct biological properties and enhance its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23FN2O2

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C21H23FN2O2/c22-16-6-7-18-17(12-16)19(24-14-21(18)8-10-23-11-9-21)20(25)26-13-15-4-2-1-3-5-15/h1-7,12,19,23-24H,8-11,13-14H2

InChI Key

XCVUOWKSRPHHLA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC(C3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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